![molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9](/img/structure/B128216.png)
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
Overview
Description
Scientific Research Applications
Pharmaceutical Research
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: is utilized in pharmaceutical research as a precursor for the synthesis of various bioactive molecules. Its derivatives are explored for potential therapeutic effects, including antitumor properties . The compound’s ability to act as a building block for more complex structures makes it valuable in drug discovery and development.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is used in the construction of pyrazolopyridine systems, which are core structures in many organic compounds with diverse biological activities . The methodologies for synthesizing these derivatives are crucial for advancing organic chemistry.
properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626485 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151665-85-9 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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